molecular formula C20H19FN4O2 B2589740 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea CAS No. 1021051-51-3

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea

Cat. No.: B2589740
CAS No.: 1021051-51-3
M. Wt: 366.396
InChI Key: BMHFBGYLXXQQMP-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a chemical compound with the CAS Registry Number 1021051-51-3 and a molecular formula of C20H19FN4O2, yielding a molecular weight of 366.39 g/mol . This urea derivative features a benzyl group and a pyridazine core linked through an ethoxyethyl chain, with a 4-fluorophenyl substituent on the pyridazine ring. The pyridazine scaffold is a privileged structure in medicinal chemistry and is recognized for its significant research potential in the development of therapeutic agents . Specifically, recent studies highlight that structurally related 2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated highly promising activity against Mycobacterium tuberculosis , suggesting the value of this chemical class in infectious disease research . The presence of the fluorophenyl group is a common bioisostere that can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a versatile building block for chemical biology and drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry, as a standard in analytical studies, or for screening in proprietary biological assays to explore new pharmacological pathways.

Properties

IUPAC Name

1-benzyl-3-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(25-24-18)27-13-12-22-20(26)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFBGYLXXQQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea typically involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Benzyl Group: This can be done using benzyl halides in the presence of a base.

    Formation of the Urea Linkage: This is typically achieved by reacting the amine with an isocyanate or carbamoyl chloride.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can be compared with other pyridazinone derivatives, such as:

The uniqueness of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in terms of potency, selectivity, and therapeutic potential.

Biological Activity

1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can be described as follows:

  • Core Structure : Urea moiety linked to a benzyl group and a pyridazin derivative.
  • Substituents : The presence of a 4-fluorophenyl group enhances its pharmacological profile.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit key kinases involved in cancer progression, such as DAPK1 and CSF1R, with IC50 values indicating significant potency .
  • Neuroprotective Effects : In models of neurodegeneration, the compound has shown potential in reducing neuronal damage, possibly through modulation of NMDA receptor activity .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer), with IC50 values ranging from 5.96 μM to 13.73 μM .

Efficacy in Cell Lines

The following table summarizes the IC50 values for different cancer cell lines treated with 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea:

Cell Line IC50 (μM) Reference
MCF-711.46 ± 2.45
A5496.6 ± 0.6
PC-35.96
HT-2913.73 ± 2.32
HepG26.9 ± 0.7

Mechanistic Studies

In vitro studies have highlighted several mechanisms through which the compound exerts its effects:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells via both intrinsic and extrinsic pathways, which was confirmed through flow cytometry assays .
  • Cell Cycle Arrest : It has been shown to interfere with the G1 phase of the cell cycle, leading to reduced proliferation rates in treated cells .

Case Studies

Recent case studies have illustrated the practical applications of this compound in therapeutic settings:

  • Case Study on Neurodegeneration : In a rat model of NMDA-lesion-induced damage, treatment with the compound significantly reduced neurodegeneration markers in the dorsal hippocampus, suggesting protective effects against excitotoxicity .
  • Oncological Applications : Clinical evaluations have indicated that patients treated with formulations containing similar urea derivatives showed improved outcomes in tumor regression compared to control groups .

Structure-Activity Relationship (SAR)

The efficacy of 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is closely related to its structural components:

  • Phenoxy Group Influence : Variants with different substitutions on the phenoxy group exhibited differing levels of activity against various targets, highlighting the importance of this moiety in enhancing biological interactions .
  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., urea NH signals at δ 5.5–6.5 ppm, aromatic protons of fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism (if single crystals are obtainable) .

How can researchers design initial biological activity screens for this compound?

Q. Basic Bioactivity Screening

  • In vitro assays : Test enzyme inhibition (e.g., kinases, phosphatases) using fluorogenic substrates or ELISA. Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Dose-response curves : Validate activity across 3–5 logarithmic concentrations.

What strategies resolve contradictions in biological activity data across different assay platforms?

Q. Advanced Data Analysis

  • Assay validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .
  • Solubility checks : Use DLS or nephelometry to rule out aggregation artifacts.
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation interference .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Q. Advanced SAR Design

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methyl groups) .
  • Computational docking : Use Schrödinger Suite or MOE to predict binding modes to target proteins (e.g., ATP-binding pockets) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

Q. Advanced Mechanistic Studies

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) in real time .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) .

How can in vitro-to-in vivo translation challenges be addressed for this compound?

Q. Advanced Translational Research

  • Pharmacokinetics (PK) : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue levels .
  • ADMET profiling : Assess permeability (Caco-2 assays), cytochrome P450 inhibition, and hERG liability .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance bioavailability .

What methods are recommended for analyzing stability and degradation products under physiological conditions?

Q. Advanced Stability Studies

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS profiling : Identify degradation products (e.g., urea hydrolysis to amines) .
  • DFT calculations : Predict degradation pathways based on bond dissociation energies .

How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Q. Advanced Computational-Experimental Integration

  • Re-optimize force fields : Use AMBER or CHARMM for ligand-protein MD simulations .
  • Proteomic profiling : Perform thermal shift assays (TSA) to identify off-target interactions .
  • Synchrotron radiation : Resolve electron density maps to refine docking models .

What are best practices for ensuring reproducibility in multi-laboratory studies on this compound?

Q. Advanced Experimental Design

  • Standardized protocols : Share SOPs for synthesis, HPLC methods, and assay conditions .
  • Reference standards : Use certified materials (e.g., USP-grade DMSO for solubility tests).
  • Blinded analysis : Employ third-party labs for independent validation of key results .

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